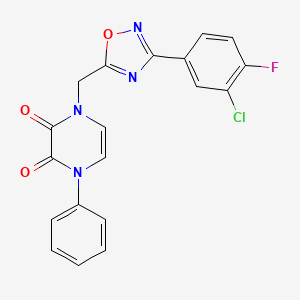

![molecular formula C18H19N3O2 B2511404 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-99-5](/img/structure/B2511404.png)

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

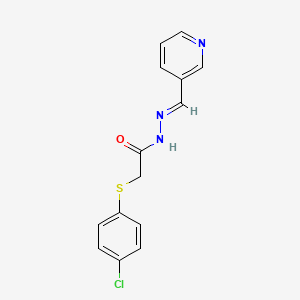

“4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

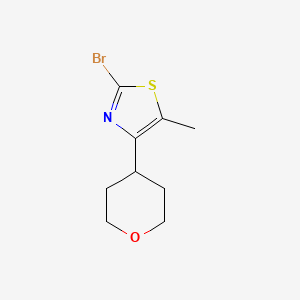

The synthesis of imidazo[1,2-a]pyridines, such as “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

High-Yield Synthesis Approaches : The synthesis of related compounds, such as (S)-BZM and (S)-IBZM, demonstrates the capacity for high-yield production starting from specific benzoic acid derivatives. This approach underlines the chemical versatility and potential for creating radiolabeled compounds for diagnostic purposes (Bobeldijk et al., 1990).

Novel Heterocyclic Compounds : Research has led to the creation of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, showcasing the therapeutic potential of structurally related compounds (Abu‐Hashem et al., 2020).

Biological Activity and Potential Therapeutic Applications

Antisecretory Agents : Studies on [(pyridylmethyl)sulfinyl]benzimidazoles reveal a class of potent antisecretory agents, highlighting the significance of the methoxy substituent in enhancing selectivity and stability, with pantoprazole being identified as a clinical candidate (Kohl et al., 1992).

Antiviral Activity : The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored, showing remarkable activity against avian influenza viruses. This suggests potential applications in antiviral therapy (Hebishy et al., 2020).

Heparanase Inhibition : Novel N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives have been identified as inhibitors of heparanase, with implications for cancer therapy and metastasis prevention (Xu et al., 2006).

Structural Characterization and Complexation Properties

Lanthanides Complexes : The complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides have been studied, revealing insights into the structural characteristics and coordination patterns. This research may inform the development of new materials or diagnostic agents (Kobayashi et al., 2019).

Orientations Futures

The future directions for “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” and similar compounds could include further exploration of their biological activity and potential applications in medicine, given their broad range of bioactivity . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns and economic aspects, could be another area of focus .

Mécanisme D'action

Target of Action

The compound “4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have been shown to interact with a variety of targets, including cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors .

Biochemical Pathways

Given the targets of other imidazo[1,2-a]pyridines, it could potentially affect cell cycle regulation (via cdk inhibition), neurotransmission (via gaba a receptor modulation), and calcium signaling .

Result of Action

Based on the known effects of other imidazo[1,2-a]pyridines, it could potentially have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Propriétés

IUPAC Name |

4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-8-10-21-12-15(20-17(21)11-13)7-9-19-18(22)14-3-5-16(23-2)6-4-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKYMTPEDQJITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)